REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:9](C)[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[O:12])C1C=CC=CC=1>[Pd].C(O)(=O)C>[ClH:1].[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:11](=[O:12])[CH2:10][NH:9][CH3:2])=[CH:18][CH:17]=1 |f:0.1,4.5|
|
Name
|
compound
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(C=C1)F)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After hydrogenation in a shaking apparatus (hydrogen uptake about 700 ml), the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
WASH
|
Details
|
the product is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
Cl.FC1=CC=C(C=C1)C(CNC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |